molecular formula C6H7N3O3 B1330610 1-(2,3-Epoxypropyl)-2-nitroimidazole CAS No. 13551-90-1

1-(2,3-Epoxypropyl)-2-nitroimidazole

Cat. No. B1330610
CAS RN: 13551-90-1
M. Wt: 169.14 g/mol
InChI Key: SYFMSLVOHQZYEB-UHFFFAOYSA-N
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Description

1-(2,3-Epoxypropyl)-2-nitroimidazole is a compound that falls within the broader class of 2-nitroimidazole derivatives. These compounds are of significant interest due to their potential as radiosensitizers, which are agents that make cancer cells more susceptible to radiation therapy. The radiosensitizing properties of these compounds are particularly effective in hypoxic mammalian cells, which are often resistant to radiation due to a lack of oxygen .

Synthesis Analysis

The synthesis of 2-nitroimidazole derivatives often involves the use of epoxides as key intermediates. For instance, the synthesis of 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, a related compound, was achieved by condensing the trimethylsilyl derivative of 2-nitroimidazole with a brominated sugar derivative in the presence of mercuric cyanide . Another approach for synthesizing functionalized 2-aminoimidazole derivatives, which are structurally related to 1-(2,3-Epoxypropyl)-2-nitroimidazole, involves a three-component domino reaction of α-nitroepoxides with cyanamide and amines under mild conditions . These methods highlight the versatility of nitroimidazole chemistry and the potential for creating a wide array of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives can vary significantly depending on the substituents attached to the imidazole ring. For example, the crystal structure of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole shows that the nitro group is almost coplanar with the imidazole plane, which can influence the compound's reactivity and interaction with biological targets . The presence of different substituents can also lead to variations in the crystallization behavior, as seen with compounds crystallizing with multiple molecules in the asymmetric unit .

Chemical Reactions Analysis

The chemical reactivity of 2-nitroimidazole derivatives is often associated with their bioreductive properties. For instance, the 2-nitroimidazol-5-ylmethyl group has been shown to be a potential prodrug system, where reductive conditions can trigger the release of active drugs such as 5-bromoisoquinolinone . This reactivity is particularly relevant in hypoxic conditions, such as those found in certain tumor environments, where the reduction of nitro groups to amino groups can occur, leading to the activation of the prodrug .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitroimidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, crystallization behavior, and ability to form hydrogen bonds. For example, the introduction of hydroxyaminoalkyl groups into the nitroimidazole structure has been used to synthesize potential radiosensitizers, and these modifications can impact the compound's toxicity and efficacy as a radiosensitizer . Additionally, the incorporation of fluorescent side chains into the 1-substituent of 2-nitroimidazoles has been explored to create bioreductive fluorescent markers for hypoxic cells, demonstrating the versatility of these compounds in biomedical applications .

Scientific Research Applications

Radiosensitization in Hypoxic Cells

1-(2,3-Epoxypropyl)-2-nitroimidazole and its derivatives have been extensively studied as potential radiosensitizers, especially for hypoxic mammalian cells. These compounds show the ability to enhance the efficacy of radiotherapy in hypoxic (oxygen-deficient) tumor tissues, which are often more resistant to conventional therapies. For instance, a series of 1-(hydroxyaminoalkyl)-substituted nitroimidazoles, synthesized via intermediates derived from nitroimidazole, demonstrated significant hypoxic cell radiosensitizing abilities. They were tested for their cytotoxicity and radiosensitizing potential using Chinese hamster V79 cells and showed activity comparable to other clinically evaluated compounds like misonidazole (Ahmed, Stratford, & Jenkins, 1986).

Development of Novel Radiosensitizers

Another research focused on synthesizing new 2-nitroimidazole nucleosides as radiosensitizers. These compounds were designed to reduce neurotoxicity and enhance therapeutic efficacy. One of the synthesized compounds, 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, was found to be more effective than misonidazole as a radiosensitizer, highlighting the potential for further development of nitroimidazole-based therapeutic agents (Sakaguchi, Larroquette, & Agrawal, 1983).

Chemistry and Reductive Metabolism

The reductive metabolism of nitroimidazoles, including derivatives like 1-(2,3-Epoxypropyl)-2-nitroimidazole, is a key area of interest due to its implications in radiosensitization and other biological effects. These effects include cytotoxicity, mutagenicity, and antimicrobial actions, all of which are influenced by the compound's reductive products. The diverse reductive products formed by these compounds can react with biological molecules, playing a significant role in their overall mechanism ofaction and efficacy (Rauth, 1984).

Hypoxia-Activated Anticancer Drugs

The development of hypoxia-activated prodrugs based on 2-nitroimidazole reduction is another significant application. These prodrugs, when activated under hypoxic conditions, demonstrate enhanced cytotoxicity towards cancer cells compared to their potency under aerobic conditions. A notable compound in this category, TH-302, showed promising antitumor activity in vivo and is being evaluated clinically. Such developments underscore the potential of nitroimidazole derivatives in targeted cancer therapy (Duan et al., 2008).

Imaging and Detection of Hypoxia

The ability of nitroimidazole derivatives to act as probes for detecting hypoxia in tumors is another important application. These compounds, by forming adducts with proteins in hypoxic environments, can be used to investigate tissue and tumor hypoxia. This ability is crucial for diagnosing and understanding the hypoxic status of tumors, which is essential for effective cancer treatment planning and evaluation (Wang et al., 2020).

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. Epoxides are generally considered to be irritants and can cause damage to the eyes and skin. They may also be harmful if inhaled or ingested .

Future Directions

The future directions for research on “1-(2,3-Epoxypropyl)-2-nitroimidazole” would depend on its potential applications. Given the presence of the reactive epoxy group and the biologically active nitroimidazole group, it could be interesting to explore its use in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-nitro-1-(oxiran-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFMSLVOHQZYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CN=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319241
Record name 1-(2,3-Epoxypropyl)-2-nitroimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Epoxypropyl)-2-nitroimidazole

CAS RN

13551-90-1
Record name NSC342688
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Record name 1-(2,3-Epoxypropyl)-2-nitroimidazole
Source EPA DSSTox
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Record name 13551-90-1
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Synthesis routes and methods

Procedure details

2-Nitroimidazole (1 molar equivalent) in acetone was mixed with epichlorohydrin (1.1 molar equivalent) and potassium carbonate (0.001 molar equivalent). The mixture was refluxed overnight and taken to dryness in vacuo to give 1-(2-hydroxy-3-chloropropyl)-2-nitroimidazole. 1-(2-Hydroxy-3-chloropropyl)-2-nitroimidazole is taken up in ethyl acetate and mixed with an equal volume of 10% aqueous sodium hydroxide with vigorous stirring for 1 hour at room temperature. The ethyl acetate layer was washed with water, dried over anhydrous sodium sulfate and taken to dryness to give 1-(2,3-epoxypropyl)-2-nitroimidazole. 1-(2,3-epoxypropyl)-2-nitroimidazole (1 molar equivalent) dissolved in acetone was mixed with N′-1,1,1,3,3,3-hexafluoroisopropylpiperazine (1.1 molar equivalent) and the solution refluxed overnight. The reaction solution was taken to dryness in vacuo to give 1-(2-hydroxy-3-(N′-1,1,1,3,3,3-hexafluoroisopropylpiperazino)-2-nitroimidazole (XVI) that was recrystallized from ethanol. The chemical intermediate, N′-1,1,1,3,3,3-hexafluoroisopropylpiperazine, was prepared by heating 1,1,1,3,3,3-hexafluoroisopropyl bromide (1.0 molar equivalent) and piperazine (1.1 molar equivalent) at reflux in ethanol overnight. The chemical intermediate 1,1,1,3,3,3-hexafluoroisopropyl bromide was prepared by reacting commercially available 1,1,1,3,3,3-hexafluoroisopropyl alcohol (1 molar equivalent) with phosphorus tribromide (0.33 molar equivalent) in ethyl ether overnight at room temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PA Jerabek, TB Patrick, MR Kilbourn… - International Journal of …, 1986 - Elsevier
Three 18 F labeled fluoronitroimidazoles have been prepared as potential in vivo markers of hypoxic cells in tumors, and ischemic areas of the heart and brain. 1-(2-Nitroimidazolyl)-3-[ …
Number of citations: 190 www.sciencedirect.com
EL Engelhardt, RF Schneider… - Journal of Nuclear …, 2002 - Soc Nuclear Med
The cyclam ligand (1,4,8,11-tetraazacyclotetradecane) was condensed with various azomycin-containing synthons to produce chemical compounds that could chelate radioactive …
Number of citations: 44 jnm.snmjournals.org
MJ Luderer, B Muz, P de la Puente… - Pharmaceutical …, 2016 - Springer
Purpose Boron neutron capture therapy (BNCT) has the potential to become a viable cancer treatment modality, but its clinical translation has been limited by the poor tumor selectivity …
Number of citations: 15 link.springer.com
AQ Siddiqui, PM Cullis - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
Synthetic routes were developed to synthesise an N 4-mono-derivatised spermidine–nitroimidazole conjugate and two novel structural isomers (N 1- and N 8-spermidine–…
Number of citations: 62 pubs.rsc.org
CE Smithen, CR Hardy - Advanced topics on radiosensitizers of hypoxic …, 1982 - Springer
It is now well recognised that the imidazole ring system is an important component of many different types of natural products having a wide range of biological activities, including those …
Number of citations: 16 link.springer.com
G Tang - Cancer Imaging, 2008 - Elsevier
Publisher Summary This chapter presents methods employed for the synthesis of 18 F-fluoromisonidazole tracer for positron emission tomography. The synthetic strategies of fluorine-…
Number of citations: 0 www.sciencedirect.com
I Srivastava, P Moitra, KM Brent, K Wang, S Pandit… - …, 2023 - Future Medicine
Aims: Among solid tumors, hypoxia is a common characteristic and responsible for chemotherapeutic resistance. Hypoxia-sensitive imaging probes are therefore essential for early …
Number of citations: 3 www.futuremedicine.com
L Wang, H Wang, K Shen, H Park… - Journal of medicinal …, 2021 - ACS Publications
Tumor hypoxia is a major factor responsible for tumor progression, metastasis, invasion, and treatment resistance, leading to low local tumor control and recurrence after radiotherapy in …
Number of citations: 10 pubs.acs.org
Z Lu, J Yan, M Xu, L Sun, J Liu, Y Zhang… - ACS Applied Nano …, 2022 - ACS Publications
Magnetic resonance imaging (MRI), one of the most general imaging techniques in the clinic, is widely employed for tumor diagnosis with the assistance of contrast agents (CAs). …
Number of citations: 4 pubs.acs.org
AQ Siddiqui - 1996 - search.proquest.com
This thesis is a study of the synthesis of various polyamine-drug conjugates, the evaluation of their abilities to protect DNA solutions from the effects of radiation and their abilities to act …
Number of citations: 4 search.proquest.com

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